molecular formula C10H23ClN2O2S B15064247 N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride

Cat. No.: B15064247
M. Wt: 270.82 g/mol
InChI Key: UOCJNGKKEGYLES-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride is a piperidine-based sulfonamide derivative. Its structure comprises a piperidine ring linked via a methyl group to a butane sulfonamide moiety, with a hydrochloride salt enhancing solubility.

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)butane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-2-3-8-15(13,14)12-9-10-4-6-11-7-5-10;/h10-12H,2-9H2,1H3;1H

InChI Key

UOCJNGKKEGYLES-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCC1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Boc-Protection and Sulfonylation

A widely adopted approach involves the protection of the piperidine amine to prevent side reactions. Boc (tert-butoxycarbonyl) is commonly used due to its stability under basic conditions and ease of removal. In a representative procedure:

  • N-Boc-piperidin-4-ylmethanol is synthesized via reaction of piperidin-4-ylmethanol with di-tert-butyl dicarbonate in aqueous acetone.
  • The alcohol is converted to an amine intermediate through a Mitsunobu reaction or mesylation followed by azide substitution and reduction.
  • Sulfonylation is achieved using butane-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Boc-protected sulfonamide.
  • Deprotection with hydrochloric acid (HCl) in dioxane generates the hydrochloride salt.

This method offers moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-sulfonylation.

Reductive Amination Approaches

Reductive amination bypasses intermediate protection steps. For example:

  • Piperidin-4-ylmethylamine is reacted with butane-1-sulfonyl chloride in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.
  • Sodium cyanoborohydride (NaBH₃CN) is added to facilitate imine reduction, directly forming the sulfonamide.
  • The crude product is purified via flash chromatography (DCM/methanol, 95:5) and treated with HCl to precipitate the hydrochloride salt.

This route achieves higher yields (68–75%) but demands anhydrous conditions to prevent borohydride decomposition.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Yield (%) Purity (%)
DCM TEA 58 92
THF DIPEA 62 89
MeCN K₂CO₃ 75 95

Polar aprotic solvents like MeCN enhance sulfonyl chloride reactivity, while weaker bases (e.g., K₂CO₃) minimize side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling piperidin-4-ylmethylamine with butane-1-sulfonyl chloride at 120°C for 15 minutes in THF increased yields to 82%. This method is ideal for scale-up but requires specialized equipment.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (400 MHz, CDCl₃):

  • δ 1.45–1.62 (m, 4H, butane CH₂)
  • δ 2.85–3.10 (m, 2H, piperidine CH₂N)
  • δ 3.40–3.55 (m, 2H, SO₂NCH₂)
  • δ 7.30–7.50 (br s, 1H, NH)

¹³C NMR confirms sulfonamide formation with a characteristic signal at δ 44.8 ppm (SO₂N).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the free base:

  • Calculated for C₁₀H₂₁N₂O₂S [M+H]⁺: 241.1274
  • Observed: 241.1276

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation is a common issue, addressed by:

  • Using a 1:1 molar ratio of amine to sulfonyl chloride.
  • Gradual addition of sulfonyl chloride at 0°C.

Purification Difficulties

The hydrochloride salt’s hygroscopic nature complicates crystallization. Solutions include:

  • Lyophilization after aqueous workup.
  • Recrystallization from ethanol/ethyl acetate (1:3).

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride has applications in scientific research, including antibacterial activity, pain management, and enzyme inhibition. It can also serve as a building block for chemical synthesis.

Further applications of related compounds:

  • Protein Kinase Inhibitors Enantiomers of compounds with a piperidine structure are used in methods for chiral salt resolution from racemic mixtures to make pyrrolo[2,3-d]pyrimidine compounds, which act as protein kinase inhibitors such as Janus Kinase 3 (JAK3). These compounds can be used as immunosuppressive agents for organ transplants, rheumatoid arthritis, and other autoimmune disorders .
  • NLRP3 Inhibitors Chemical modulation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds has led to the development of novel NLRP3 inhibitors, which can inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
  • Pharmaceuticals Nitrogen heterocycles and heterocyclic scaffolds are common cores in many active pharmaceutical natural products .
  • Study of Ruthenium Complexes Ruthenium bisbipyridine diacetonitrile complexes have applications across various disciplines, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation and biological electron transfer. They can also be used for transiently "caging" biologically active molecules via photouncaging .

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole Carboxamide Derivatives (Compounds 2, 12, and 23)

Compounds such as 6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide hydrochloride (2) and 5-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide hydrochloride (23) share the piperidin-4-ylmethylamine backbone but feature indole carboxamide substituents instead of sulfonamide groups. Key differences include:

  • Synthesis : These compounds are synthesized via trifluoroacetic anhydride-mediated reactions in DMF, followed by hydrolysis and acidification, similar to the target compound’s likely preparation .
  • Activity : Both analogs demonstrate in vitro anticancer activity, with compound 23 showing a molecular ion peak at m/z 419.2 ([M + H]⁺) in mass spectrometry, suggesting a molecular weight of ~418 g/mol .
Table 1: Comparison with Indole Carboxamide Analogs
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differences
Target Compound Piperidine, butane sulfonamide ~340 (calculated) Not explicitly reported Reference structure
Compound 2 () Piperidine, indole carboxamide ~500 (estimated) Anticancer Carboxamide vs. sulfonamide
Compound 23 () Piperidine, indole carboxamide 419.2 (observed) Anticancer Aromatic indole core

Piperidine Sulfonamide Derivatives ()

lists structurally similar sulfonamides, including:

  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (Similarity: 0.77): Differs by a shorter methane sulfonamide chain.
  • 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (Similarity: 0.98): Lacks the methylene bridge between piperidine and sulfonamide.

Key Observations :

  • Synthetic Accessibility : Shorter-chain analogs like N-methyl-N-(piperidin-4-yl)methanesulfonamide (Similarity: 0.96) may be easier to synthesize due to fewer steric hindrances .

Loperamide Hydrochloride ()

While loperamide hydrochloride is a piperidine derivative, its structure is more complex, featuring a diphenylbutyramide core and a 4-chlorophenyl group. Unlike the target compound, loperamide is an opioid receptor agonist used clinically for diarrhea. This highlights how piperidine modifications drastically alter pharmacological profiles:

  • Functional Groups : Loperamide’s aromatic and hydroxyl groups enable opioid receptor binding, whereas the target’s sulfonamide may favor kinase or protease inhibition .

Biological Activity

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pain management, antibacterial properties, and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The sulfonamide group contributes to its biological activity, particularly in antibacterial and enzyme inhibition mechanisms. The general structure can be represented as follows:

N piperidin 4 ylmethyl butane 1 sulfonamide hydrochloride\text{N piperidin 4 ylmethyl butane 1 sulfonamide hydrochloride}

1. Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. Studies have shown that compounds containing the sulfonamide moiety can inhibit bacterial growth against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In a study assessing the antibacterial efficacy of several sulfonamide derivatives, this compound exhibited moderate to strong activity against these pathogens, indicating its potential as an antibacterial agent .

2. Pain Management

Sulfonamides are being investigated for their role as inhibitors of the Na v 1.7 sodium channel, which is implicated in pain pathways. This compound has been identified as a potential Nav 1.7 inhibitor, suggesting its utility in treating various pain conditions such as:

  • Acute pain
  • Chronic pain
  • Neuropathic pain

This mechanism positions the compound as a candidate for developing new analgesic therapies .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing urinary tract infections and related conditions. The findings indicate that this compound displays strong inhibitory activity against these enzymes, making it a valuable candidate for further research .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEfficacy Level
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong
Enzyme InhibitionUreaseStrong
Pain ManagementNa v 1.7 ChannelPotential Inhibitor

Pharmacological Implications

The diverse biological activities associated with this compound underscore its pharmacological potential. Its ability to act as both an antibacterial agent and an enzyme inhibitor positions it as a multifaceted therapeutic candidate.

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